molecular formula C19H25N5O4 B1165983 [4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone CAS No. 109351-34-0

[4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone

Katalognummer B1165983
CAS-Nummer: 109351-34-0
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is related to a class of chemicals known for their significant pharmacological potential, including acting as potent competitive alpha 1B-adrenoceptor antagonists. The chemical structure incorporates elements such as aminoquinazoline and tetrahydrofuran, indicative of its complex synthesis and the potential for diverse biological activities. These compounds are of interest in medicinal chemistry due to their receptor binding profiles and selectivity, which contribute to their pharmacological effects (Giardiná et al., 1996).

Synthesis Analysis

The synthesis involves multiple steps, starting from chiral precursors and employing techniques like resolution with mandelic acid. This process is not only chemically intricate but also highlights the importance of stereochemistry in the biological activity of the compounds. The synthesis of related compounds typically explores the binding profile at various receptors, indicating a detailed understanding of the chemical's interaction with biological systems (Giardiná et al., 1996).

Molecular Structure Analysis

The molecular structure of these compounds, characterized by techniques such as X-ray diffraction, reveals a complex arrangement of atoms that contributes to their biological activity. For example, the detailed structural analysis of derivatives highlights the importance of the quinazoline moiety and its substitutions in determining the compound's pharmacological profile (Bonilla-Castañeda et al., 2022).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their reactivity and functional group interplay. The synthesis and functionalization of the quinazoline core are crucial for developing compounds with targeted biological activities. The chemical reactions involved often aim to optimize the interaction with biological receptors, enhancing selectivity and potency (Sekiya et al., 1983).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are essential for the compound's application in a biological context. These properties can influence the compound's bioavailability and distribution within the body. For instance, the crystal structure analysis provides insights into the compound's stability and potential interactions with biological molecules (Lai et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups and conditions, underpin the compound's biological activity and pharmacological potential. Understanding these properties is crucial for the rational design of derivatives with improved efficacy and reduced side effects. The interaction with receptors and the consequent biological effects are directly related to the compound's chemical properties, such as its ability to form specific interactions with receptor sites (Campbell et al., 1987).

Wissenschaftliche Forschungsanwendungen

  • [4-Amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6, 7-dimethoxyquinazoline derivatives have shown high binding affinity for alpha 1-adrenoceptors, indicating their potential as alpha-antagonists and antihypertensive agents. They selectively antagonize the alpha 1-mediated vasoconstrictor effects of norepinephrine, suggesting their utility in hypertension treatment (Campbell et al., 1987).

  • Prazosin, a compound with a similar structure, is an antihypertensive agent that has undergone extensive metabolism studies in liver microsomes and cryopreserved hepatocytes. These studies help in understanding its pharmacokinetics and potential drug interactions (Erve et al., 2007).

  • Studies on the metabolism of prazosin in dogs and rats have identified several metabolites, contributing to our understanding of its pharmacodynamics and potential side effects (Althuis & Hess, 1977).

  • Research on the enantiomers of cyclazosin, a compound with a similar quinazoline structure, has contributed to the understanding of alpha-adrenoceptor subtypes. This research is significant for developing more selective and potent adrenoceptor antagonists (Giardiná et al., 1996).

  • The development of new synthesis methods for prazosin and related compounds has implications for pharmaceutical manufacturing and drug design (Honkanen et al., 1980).

  • Carbon-11 labeled prazosin has been developed for in vivo studies of alpha1-adrenoreceptors using positron emission tomography, highlighting the compound's use in medical imaging and diagnostics (Ehrin et al., 1988).

  • Studies on the in vivo metabolism of prazosin in rats using liquid chromatography/mass spectrometry (LC/MS) have revealed new metabolic pathways, essential for understanding its efficacy and safety in biological systems (Erve et al., 2008).

Eigenschaften

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2R)-oxolan-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUSRYTPJJLNI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone
Reactant of Route 3
Reactant of Route 3
[4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone
Reactant of Route 4
Reactant of Route 4
[4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone
Reactant of Route 5
Reactant of Route 5
[4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone
Reactant of Route 6
Reactant of Route 6
[4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone

Q & A

Q1: How does (R)-terazosin interact with α1-adrenoceptors compared to its enantiomer (S)-terazosin?

A1: Research suggests that both (R)-terazosin and (S)-terazosin exhibit similar binding affinities for α1-adrenoceptor subtypes. Studies using cloned human α1-adrenoceptors expressed in cell lines found no significant difference in binding affinities between the two enantiomers for the α1a, α1b, and α1d subtypes [, ]. This indicates that the stereochemistry at the tetrahydrofuran moiety does not significantly influence the interaction with these receptor subtypes.

Q2: Does the stereochemistry of terazosin impact its pharmacokinetic profile?

A2: Interestingly, despite similar receptor binding affinities, (R)-terazosin demonstrates different pharmacokinetics compared to (S)-terazosin. A study in healthy Chinese male subjects revealed that after a single oral dose of racemic terazosin, the plasma concentrations of (R)-terazosin were consistently higher than those of (S)-terazosin []. The area under the plasma concentration-time curve (AUC0-∞) and maximum plasma concentration (Cmax) were significantly greater for (R)-terazosin, suggesting stereoselective pharmacokinetics in humans [].

Q3: Does (R)-terazosin exhibit selectivity for α1-adrenoceptors over α2-adrenoceptors?

A3: While both enantiomers of terazosin display high affinity for α1-adrenoceptors, (R)-terazosin exhibits a lower affinity for α2b-adrenoceptors compared to (S)-terazosin and racemic terazosin []. This difference in binding affinity suggests a slightly higher selectivity of (R)-terazosin for α1-adrenoceptors over the α2b subtype, potentially leading to a different side effect profile compared to the racemate.

Q4: Are there any studies investigating the use of radiolabeled (R)-terazosin as a tool for studying α1-adrenoceptors?

A4: Yes, research has explored the use of [3H]R-terazosin as a radioligand for studying α1-adrenoceptors []. Studies utilizing [3H]R-terazosin in rat neonatal lung membrane preparations, which contain both α1- and α2-adrenoceptors, revealed selective binding to a single site consistent with α1-adrenoceptors []. This suggests that [3H]R-terazosin may be a valuable tool for investigating α1-adrenoceptor function in tissues expressing multiple adrenoceptor subtypes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.